tert-butyl N-[1-(piperidin-2-yl)propyl]carbamate
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Overview
Description
1,1-Dimethylethyl N-[1-(2-piperidinyl)propyl]carbamate is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a piperidine ring, which is a six-membered heterocycle containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Dimethylethyl N-[1-(2-piperidinyl)propyl]carbamate typically involves the reaction of 1-(2-piperidinyl)propan-1-amine with tert-butyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:
Solvent: Dichloromethane or another suitable organic solvent.
Temperature: Room temperature to slightly elevated temperatures (e.g., 25-40°C).
Reaction Time: Several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of 1,1-Dimethylethyl N-[1-(2-piperidinyl)propyl]carbamate may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reactant flow rates, is common in large-scale production.
Chemical Reactions Analysis
Types of Reactions
1,1-Dimethylethyl N-[1-(2-piperidinyl)propyl]carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the carbamate group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Various nucleophiles, such as amines or alcohols; reactions often conducted in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
1,1-Dimethylethyl N-[1-(2-piperidinyl)propyl]carbamate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic effects, including as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of new materials or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1,1-Dimethylethyl N-[1-(2-piperidinyl)propyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of these targets by binding to their active sites or allosteric sites, thereby modulating their function. The exact pathways involved depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 1,1-Dimethylethyl N-[1-(2-nitrophenyl)-4-piperidinyl]carbamate
- 1,1-Dimethylethyl N-[1-[6-[4-(methylsulfonyl)phenoxy]-4-pyrimidinyl]-4-piperidinyl]carbamate
Uniqueness
1,1-Dimethylethyl N-[1-(2-piperidinyl)propyl]carbamate is unique due to its specific structural features, such as the presence of a piperidine ring and a tert-butyl carbamate group. These features confer distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C13H26N2O2 |
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Molecular Weight |
242.36 g/mol |
IUPAC Name |
tert-butyl N-(1-piperidin-2-ylpropyl)carbamate |
InChI |
InChI=1S/C13H26N2O2/c1-5-10(11-8-6-7-9-14-11)15-12(16)17-13(2,3)4/h10-11,14H,5-9H2,1-4H3,(H,15,16) |
InChI Key |
SIYSWDFLLSWCAS-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1CCCCN1)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
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